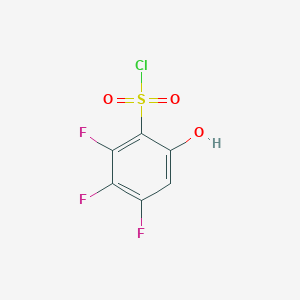
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF3O3S and a molecular weight of 246.59 . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three fluorine atoms, a hydroxy group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C6H2ClF3O3S/c7-14(12,13)6-3(11)1-2(8)4(9)5(6)10/h1,11H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.59 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Electrocatalytic Fluorination
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride's derivatives, such as organosulfur compounds, have been successfully used in electrochemical fluorination. This process, performed in an undivided cell under constant current conditions, yields fluorinated compounds with moderate to good efficiency. The recyclability of polystyrene-supported iodobenzene, used in this context, highlights the potential for sustainable chemical synthesis processes (Sawamura et al., 2010).
Activation of Hydroxyl Groups
Compounds related to this compound, such as 4-fluorobenzenesulfonyl chloride, demonstrate significant utility in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biological molecules to various solid supports, maintaining the biological function of the attached entities. This method has potential applications in bioselective separations and therapeutic interventions (Chang et al., 1992).
Chemoselective Arylation
Chemoselective arylations, particularly involving CF3 groups attached to aromatic rings, can be efficiently achieved through reactions mediated by compounds like AlCl3. This process results in the transformation of trifluoromethyl groups into diarylhydroxymethyl groups, showcasing the versatility of sulfonyl chloride derivatives in synthetic organic chemistry (Okamoto et al., 2010).
Electrostatic Activation in SNAr Reactions
Derivatives of this compound, such as 4-fluorobenzenesulfonyl chloride, have been utilized to electrostatically activate substrates for nucleophilic aromatic substitution (SNAr) reactions. This approach allows for such reactions to occur under milder conditions than typically required, opening new pathways for synthesizing pharmaceutically relevant compounds (Weiss & Pühlhofer, 2001).
Trifluoromethylthiolation of Heteroaromatic Compounds
In the context of regioselective C-H trifluoromethylthiolation, derivatives like 2,4-dinitrobenzenesulfonyl chloride have played a crucial role as additives. This process, which targets six-membered heteroaromatic compounds, exemplifies the functional group tolerance and scalability of reactions involving sulfonyl chloride derivatives (Muta et al., 2019).
Propriétés
IUPAC Name |
2,3,4-trifluoro-6-hydroxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O3S/c7-14(12,13)6-3(11)1-2(8)4(9)5(6)10/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYKHNWUOMZGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)
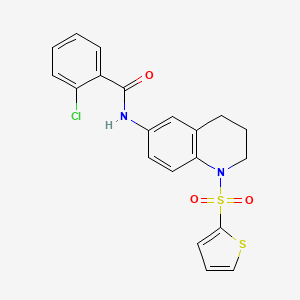
![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
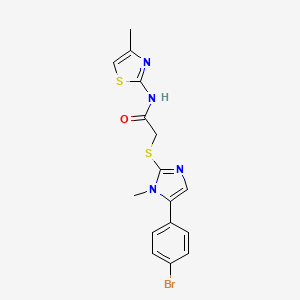
![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)
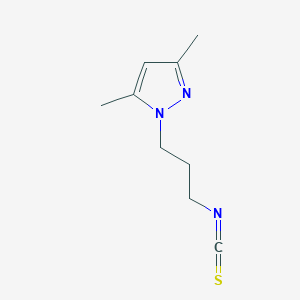
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)
![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B2971960.png)
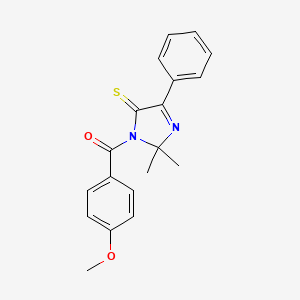
![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)